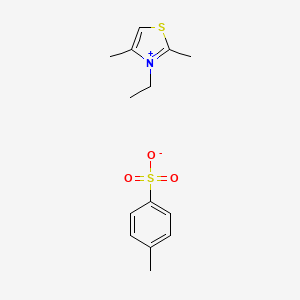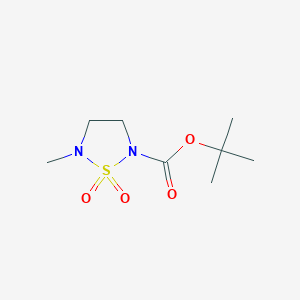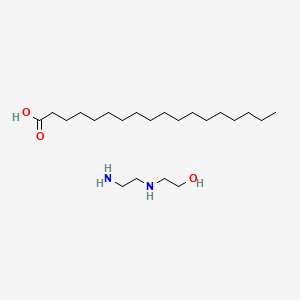
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylamino)ethanol;octadecanoic acid is a compound that combines the properties of both an amine and an alcohol. It is a linear molecule with primary and secondary amine groups, making it versatile for various applications. This compound is commonly used as an intermediate in the production of detergents, fabric softeners, chelates, fuel additives, and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2NHCH2CH2OH
Industrial Production Methods
Industrial production of 2-(2-Aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols
Applications De Recherche Scientifique
2-(2-Aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the preparation of buffers and other biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, fabric softeners, chelates, fuel additives, and coatings
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its interaction with various molecular targets. The primary and secondary amine groups allow it to form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in applications such as CO2 separation, where it can sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monoethanolamine (MEA): A simpler molecule with only one amine group.
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Has three hydroxyl groups and one amine group.
Uniqueness
2-(2-Aminoethylamino)ethanol is unique due to its combination of primary and secondary amine groups, which provides it with superior performance in applications like CO2 separation compared to monoethanolamine. Its ability to form multiple types of interactions makes it versatile for various industrial and research applications .
Propriétés
Numéro CAS |
70750-11-7 |
|---|---|
Formule moléculaire |
C22H48N2O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
Clé InChI |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



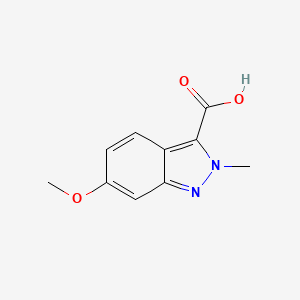
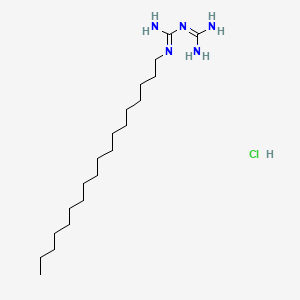



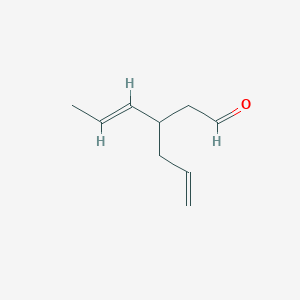

![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
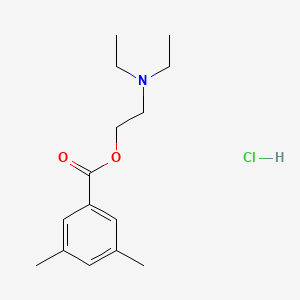
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

